molecular formula C11H13NO B8623358 2-Formyl-2,3,4,5-tetrahydro-1H-2-benzazepine

2-Formyl-2,3,4,5-tetrahydro-1H-2-benzazepine

Cat. No. B8623358
M. Wt: 175.23 g/mol
InChI Key: WOURKCIDLIOWNN-UHFFFAOYSA-N
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Patent
US06534496B1

Procedure details

Acetic anhydride (20 ml) was added dropwise to formic acid (60 ml) at room temperature and after the mixture was stirred for 30 minutes, a solution of 2,3,4,5-tetrahydro 1H-2-benzazepine (10.71 g, 72.75 mmol) in ethyl acetate (5 ml) was added dropwise at room temperature. This mixture was stirred for 3 hours, after which it was diluted with ice-water and extracted with ethyl acetate. The extract was washed successively with water, aqueous solution of potassium carbonate (K2CO3), and saturated NaCl/H2O and dried over MgSO4. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel column chromatography (eluent: ethyl acetate) to provide the title compound (11.35 g) as colorless oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.71 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.[CH2:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][CH2:13][NH:12]1>C(OCC)(=O)C>[CH:5]([N:12]1[CH2:13][CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:11]1)=[O:7]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
10.71 g
Type
reactant
Smiles
C1NCCCC2=C1C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with water, aqueous solution of potassium carbonate (K2CO3), and saturated NaCl/H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)N1CC2=C(CCC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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